molecular formula C9H9BrN2O B3254824 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- CAS No. 24463-26-1

2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-

Cat. No.: B3254824
CAS No.: 24463-26-1
M. Wt: 241.08 g/mol
InChI Key: KQOZIRPRQSCXKZ-YFKPBYRVSA-N
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Description

Chemical Structure and Properties The compound 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- (hereafter referred to as Compound A) is a chiral quinoxalinone derivative featuring:

  • A bromine substituent at position 6 of the quinoxaline ring.
  • A methyl group at position 3 in the (3S)-configuration.
  • Partial saturation of the quinoxaline ring (3,4-dihydro), reducing aromaticity compared to fully unsaturated analogs.

Synthesis and Reactivity Compound A is synthesized via condensation of substituted 1,2-phenylenediamine derivatives with carbonyl-containing precursors under acidic or alkaline conditions. For example, brominated intermediates can be generated by halogenation of pre-formed quinoxalinones . The stereochemistry at position 3 is controlled using chiral catalysts or resolving agents, as demonstrated in asymmetric hetero-Diels–Alder reactions .

Biological Relevance Quinoxalinones are pharmacologically significant due to their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The bromine substituent in Compound A enhances electrophilicity and binding affinity to biological targets like phospholipase A2 and α-glucosidase .

Properties

IUPAC Name

(3S)-6-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOZIRPRQSCXKZ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213438
Record name (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24463-26-1
Record name (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24463-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-6-Bromo-3,4-dihydro-3-methyl-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- typically involves the bromination of 3-methyl-3,4-dihydro-1H-quinolin-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The process may involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives, while substitution reactions can produce a variety of functionalized quinoxalinones.

Scientific Research Applications

2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Position and Halogen Effects

Table 1: Comparison of Brominated Quinoxalinones
Compound Substituents Molecular Weight Key Biological Activities Reference
Compound A (3S) 6-Br, 3-Me, 3,4-dihydro 238.08 Antimicrobial, enzyme inhibition
6-Bromo-3-phenyl derivative 6-Br, 3-Ph, 3,4-dihydro 302.17 Antibacterial, antitumor potential
7-Fluoro-3-methyl analog 7-F, 3-Me, 3,4-dihydro 180.18 Not reported (structural analog)
  • Positional Isomerism : The 6-bromo substituent in Compound A enhances antimicrobial activity compared to 7-fluoro analogs, likely due to improved steric and electronic interactions with microbial enzymes .
  • Halogen Impact : Bromine’s larger atomic radius and polarizability improve hydrophobic interactions in enzyme binding pockets compared to smaller halogens like fluorine .

Saturation and Ring Modifications

Table 2: Dihydro vs. Fully Saturated Derivatives
Compound Ring Saturation Key Properties Reference
Compound A 3,4-dihydro Enhanced solubility, moderate reactivity
3-Methyl-2(1H)-quinoxalinone Fully aromatic Higher thermal stability, lower solubility
3,4-Dihydro-2(1H)-quinoxalinethione Thione substitution Improved metal chelation capacity
  • Dihydro Modification : The 3,4-dihydro structure in Compound A reduces ring strain and increases solubility compared to fully aromatic analogs, facilitating in vivo bioavailability .
  • Thione Derivatives: Replacement of the carbonyl oxygen with sulfur (e.g., 3,4-dihydroquinoxalinethione) enhances metal-binding properties, making such compounds useful in catalytic or chelation therapies .

Stereochemical Considerations

The (3S)-configuration of Compound A is critical for enantioselective interactions. For example:

  • Enzyme Inhibition : The (3S)-methyl group in Compound A aligns with hydrophobic pockets in α-glucosidase, achieving hydrogen bonding with Arg552, whereas the (3R)-enantiomer shows reduced affinity .
  • Synthetic Accessibility : Asymmetric catalysis using Zn(OTf)₂ and chiral bases (e.g., benzoylquinidine) enables high enantioselectivity (>90% ee) for the (3S)-isomer .

Quinazolinone vs. Quinoxalinone Derivatives

Table 3: Quinoxalinone vs. Quinazolinone Pharmacophores
Feature Quinoxalinone (Compound A) Quinazolinone Derivatives Reference
Core Structure Two adjacent nitrogen atoms One nitrogen in position 1 and 3
Bioactivity Antimicrobial, enzyme inhibition Sedative, anticonvulsant
Synthetic Flexibility Easier halogenation Broader substitution at C-2/C-4
  • Structural Differences: Quinazolinones (e.g., 4(3H)-quinazolinone) exhibit distinct electronic profiles due to nitrogen positioning, leading to divergent biological targets .
  • Therapeutic Overlap: Both classes show anti-inflammatory activity, but quinoxalinones like Compound A are more potent against microbial targets due to bromine’s electronegativity .

Biological Activity

2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)- is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activity against various diseases. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Chemical Name : 2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-
  • Molecular Formula : C9H9BrN2O
  • Molecular Weight : 241.08 g/mol
  • CAS Number : 24463-25-0

Synthesis

The synthesis of this compound typically involves the bromination of 3-methyl-3,4-dihydroquinolin-2-one. The process may utilize brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6th position.

Anticancer Properties

Research has indicated that quinoxaline derivatives exhibit notable anticancer activity. A study highlighted that derivatives similar to 2(1H)-Quinoxalinone showed significant inhibitory effects on various tumor cell lines. For instance, a related compound demonstrated an IC50 value greater than that of doxorubicin against three tested tumor cell lines while remaining non-cytotoxic to normal cells .

Compound TypeIC50 Value (μg/mL)Activity
Quinoxaline Derivative>100Non-cytotoxic
DoxorubicinVariesCytotoxic

Antimicrobial Activity

In addition to anticancer effects, quinoxaline derivatives have shown antimicrobial properties. The synthesized compounds were evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited high degrees of inhibition against these bacterial strains .

The mechanism through which 2(1H)-Quinoxalinone exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), both of which are crucial in cancer metabolism .

Case Studies

  • Anticancer Evaluation : A recent study synthesized various quinoxalinone derivatives and assessed their cytotoxicity against colorectal cancer cell lines HCT-116 and LoVo. Compounds were tested for COX-2 inhibition, revealing some with moderate inhibition efficiencies at higher concentrations .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial activity of quinoxaline derivatives against multiple bacterial strains. The results showed that several compounds had significant antibacterial activity, indicating their potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-bromo-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route 1 : Bromination of a quinolinone precursor followed by cyclization. Use Fe or Al catalysts for regioselective bromination at the 6-position. Cyclization under acidic conditions (e.g., H₂SO₄) completes the dihydroquinoxalinone scaffold .
  • Route 2 : Copper-catalyzed reactions between 2-haloanilines and amino acids (e.g., L-alanine for (3S)-configuration). Optimize temperature (80–100°C) and solvent (DMF or ethanol) to enhance yield. Purify via column chromatography (ethyl acetate/hexane gradient) .
    • Key Considerations : Monitor reaction progress with TLC and adjust stoichiometry of brominating agents (e.g., NBS) to minimize side products.

Q. How should researchers characterize the stereochemical configuration (e.g., 3S) of this compound?

  • Methodology :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with known standards.
  • X-ray Crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data .
  • 2D NMR : NOESY correlations can confirm spatial proximity of the methyl group at C3 to adjacent protons, supporting the (3S)-configuration .

Advanced Research Questions

Q. How do electronic effects of the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : The bromo group acts as a leaving group in Pd-catalyzed reactions. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at reflux. The electron-withdrawing bromo substituent stabilizes transition states, improving coupling efficiency .
  • Comparative Studies : Synthesize analogs (e.g., 6-chloro or 6-fluoro derivatives) to evaluate electronic effects on reaction rates. Monitor via GC-MS or LC-HRMS .

Q. How can discrepancies in reported biological activities (e.g., toxicity vs. therapeutic potential) be resolved?

  • Methodology :

  • Standardized Assays : Replicate studies using consistent models (e.g., Wistar rats for in vivo toxicity or HepG2 cells for hepatotoxicity). Compare results with the nitro-substituted analog from Nakache et al. (2017), noting substituent-dependent effects .
  • Structure-Activity Relationship (SAR) : Syntize derivatives (e.g., 6-iodo or 6-methyl) to isolate the role of bromine. Use dose-response assays to quantify IC₅₀ values .

Q. What strategies are effective for analyzing metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks. Use fluorescent probes (e.g., 7-benzyloxyquinoline) for high-throughput screening .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s lipid accumulation inhibitory activity in hepatocytes?

  • Methodology :

  • Model Variability : Differences in cell lines (e.g., primary hepatocytes vs. HepG2) may explain discrepancies. Standardize protocols using cells with confirmed PPAR-γ expression.
  • Concentration Gradients : Test a wider range (0.1–100 µM) to identify biphasic effects. Use Oil Red O staining for quantitative lipid droplet analysis .

Synthetic Optimization Table

ParameterRoute 1 (Bromination-Cyclization) Route 2 (Copper-Catalyzed)
CatalystFeBr₃CuI/Phenanthroline
Temperature100°C (reflux)80°C
Key Intermediate6-Bromo-3-methylquinolinone2-Haloaniline-amino acid adduct
Yield OptimizationAdd Br₂ dropwise to control exothermicityUse degassed solvents to prevent oxidation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinoxalinone, 6-bromo-3,4-dihydro-3-methyl-, (3S)-

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